molecular formula C9H6ClFN2O2S B1475141 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1700033-95-9

5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B1475141
CAS No.: 1700033-95-9
M. Wt: 260.67 g/mol
InChI Key: CNMPQWPJSKHKOA-UHFFFAOYSA-N
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Description

5-Fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride is a sulfonyl chloride derivative featuring a pyrazole core substituted with a fluorine atom at the 5-position and a phenyl group at the 1-position. Sulfonyl chlorides are highly reactive intermediates widely employed in organic synthesis for introducing sulfonyl groups into target molecules, particularly in pharmaceuticals, agrochemicals, and materials science . The fluorine substituent enhances electrophilicity at the sulfonyl chloride moiety, while the phenyl group contributes steric and electronic effects that influence reactivity and molecular interactions .

Properties

IUPAC Name

5-fluoro-1-phenylpyrazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFN2O2S/c10-16(14,15)8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMPQWPJSKHKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The effects of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to the active sites of target enzymes, resulting in enzyme inhibition. This binding is often facilitated by the formation of covalent bonds between the sulfonyl chloride group of the compound and nucleophilic residues within the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with DNA-binding proteins and transcription factors, leading to changes in the transcriptional regulation of target genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits varying degrees of stability and degradation over time, depending on the experimental conditions. In vitro studies have shown that this compound can maintain its activity for extended periods under controlled conditions. Factors such as temperature, pH, and the presence of other reactive species can influence its stability and degradation rate. Long-term effects on cellular function have also been observed, with prolonged exposure to this compound leading to sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of dosage optimization in experimental settings to achieve the desired biochemical outcomes while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. This compound can influence metabolic flux by inhibiting key enzymes involved in metabolic processes, leading to changes in metabolite levels and overall metabolic activity. Additionally, this compound can interact with cofactors such as NADH and FADH2, further modulating metabolic pathways and influencing cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its intracellular accumulation and localization. Additionally, binding proteins within the cytoplasm and organelles can influence the distribution and activity of this compound, affecting its overall biochemical effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through the presence of targeting signals or post-translational modifications. For instance, this compound may be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression. Alternatively, it may localize to the mitochondria, influencing cellular energy production and metabolic activity.

Biological Activity

5-Fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride (CAS Number: 1700033-95-9) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a sulfonyl chloride group, which enhances its reactivity towards nucleophiles. The molecular formula is C9H6ClFN2O2SC_9H_6ClFN_2O_2S, and its unique fluorine substitution at the 5-position of the pyrazole ring is significant for its biological activity. The phenyl group attached to the pyrazole ring may also contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonyl chloride group allows for nucleophilic substitution reactions, which can modify biomolecules such as proteins or nucleic acids. This reactivity is crucial for its potential as a therapeutic agent in various diseases.

Target Interactions

Research indicates that compounds with similar pyrazole structures have shown significant interactions with:

  • Cyclooxygenase (COX) Enzymes : Compounds derived from pyrazoles exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes. For instance, related pyrazole derivatives demonstrated IC50 values significantly lower than standard anti-inflammatory drugs like diclofenac .
  • p38 MAP Kinase : Studies have identified pyrazole derivatives as selective inhibitors of p38 MAP kinase, a target involved in inflammatory responses .

Anti-inflammatory Activity

This compound has been evaluated for anti-inflammatory properties. In vitro studies have shown that it can inhibit COX enzymes effectively, contributing to reduced inflammation in cellular models. For example, derivatives showed an IC50 range comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Antimicrobial Activity

Research has indicated that pyrazole derivatives possess antimicrobial properties. The incorporation of fluorine into the pyrazole structure may enhance lipophilicity and membrane permeability, facilitating better interaction with microbial targets .

Study 1: Anti-inflammatory Efficacy

A study involving a series of pyrazole derivatives, including this compound, reported significant inhibition of cyclooxygenase enzymes. The most potent compounds exhibited IC50 values in the low micromolar range, indicating strong anti-inflammatory potential .

Study 2: Selectivity for p38 MAP Kinase

In a high-throughput screening study, several pyrazole derivatives were identified as selective inhibitors of p38 MAP kinase. The structural optimization led to compounds with improved potency and selectivity, highlighting the therapeutic potential of this scaffold in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

The following table summarizes key structural similarities and differences between this compound and other related compounds:

Compound NameCAS NumberSimilarity IndexNotable Activity
1H-Pyrazole-4-sulfonyl chloride438630-64-90.89Anti-inflammatory
1-Methyl-1H-pyrazole-3-sulfonyl chloride288148-34-50.60Antimicrobial
5-Amino-N-(4-fluorophenyl)-1H-pyrazol-4-carboxamide16509574N/ASelective p38 MAP kinase inhibitor

Scientific Research Applications

Medicinal Chemistry Applications

5-Fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride has been extensively studied for its potential therapeutic applications. The compound serves as a key intermediate in the synthesis of various sulfonamide derivatives, which exhibit significant biological activity.

Analgesic and Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including those synthesized from this compound, demonstrate potent analgesic and anti-inflammatory effects. For instance, certain derivatives have shown superior activity compared to established drugs like celecoxib and indomethacin, with selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2) . This selectivity is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects.

Anticancer Activity

Several studies have reported that compounds derived from this compound exhibit anticancer properties. These derivatives have demonstrated cytotoxicity against various cancer cell lines, including prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cells. For example, one derivative showed an IC50 value comparable to the standard drug etoposide .

Agricultural Applications

The compound also finds utility in the field of agrochemicals, particularly as a precursor for the synthesis of insecticides and herbicides. Sulfur-substituted pyrazoles are known to possess insecticidal properties, making them valuable in pest control formulations.

Insecticidal Activity

Research has highlighted the effectiveness of pyrazole derivatives in combating agricultural pests. The introduction of sulfur groups enhances their biological activity, allowing for the development of more potent insecticides . The processes for synthesizing these compounds often involve reacting this compound with various halides in the presence of bases to yield target insecticidal agents.

Synthesis and Mechanism Studies

The synthesis of this compound typically involves multi-step reactions that can be optimized for higher yields and purity. The compound can be synthesized from readily available precursors through processes that include chlorination and sulfonation reactions.

Case Studies

A notable case study involved the synthesis of a specific sulfonamide using this compound as an intermediate. The resultant compound exhibited significant biological activity against specific targets, illustrating the compound's role as a versatile building block in drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Sulfonyl Chlorides
Compound Name Molecular Formula Substituents Key Properties Applications
5-Fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride C₉H₆ClFN₂O₂S F (5-position), Ph (1-position) High electrophilicity due to electron-withdrawing F; moderate steric hindrance from planar Ph group. Pharmaceutical sulfonylation agent .
1-(5-(Trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-sulfonyl chloride C₉H₅ClF₃N₃O₂S CF₃ (pyridinyl) Enhanced reactivity from strong electron-withdrawing CF₃ and pyridinyl N-atom. Agrochemical intermediates .
5-Fluoro-1-(propan-2-yl)-1H-pyrazole-4-sulfonyl chloride C₆H₈ClFN₂O₂S F (5-position), isopropyl (1-position) Reduced reactivity due to bulky isopropyl group; increased lipophilicity. Material science (e.g., polymer crosslinking) .
1-(5-Chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride C₁₀H₈Cl₂N₂O₃S Cl, OMe (aryl group) Methoxy group donates electrons, reducing sulfonyl chloride reactivity; Cl enhances stability. Antimicrobial agents (under investigation) .

Halogen Substituent Effects

  • Fluorine vs. Chlorine/Bromine : Fluorine’s small size and strong electron-withdrawing nature enhance electrophilicity at the sulfonyl chloride group compared to bulkier halogens like Cl or Br. For example, isostructural chloro/bromo analogs (e.g., compounds 4 and 5 in ) exhibit weaker electrophilicity but stronger halogen-bonding interactions, which may improve crystal packing or target binding in therapeutic contexts .
  • Chlorine-Methoxy Combination : In 1-(5-chloro-2-methoxyphenyl)-1H-pyrazole-4-sulfonyl chloride, the electron-donating methoxy group counterbalances the electron-withdrawing Cl, resulting in reduced reactivity compared to the fluorine-substituted target compound .

Aryl Group Modifications

  • Phenyl vs. Pyridinyl : Replacing the phenyl group with a pyridinyl ring (as in ) introduces a nitrogen atom, which increases polarity and hydrogen-bonding capability. This modification is advantageous in agrochemicals where solubility and target binding are critical .
  • Steric Effects : Bulky substituents like isopropyl () or p-tolyl () reduce reactivity by hindering nucleophilic attack at the sulfonyl chloride site. The planar phenyl group in the target compound offers a balance between reactivity and steric accessibility .

Crystallographic and Stability Considerations

  • Crystal Packing : The orthorhombic crystal system observed in 1-(4-methylphenylsulfonyl) derivatives () suggests that substituents like methyl groups facilitate dense packing via van der Waals interactions. In contrast, fluorine’s electronegativity may promote dipole-dipole interactions, influencing solubility and thermal stability .
  • Planarity : The near-planar pyrazoline/pyrazole rings (deviation <0.1 Å in ) enhance π-π stacking, which is critical for solid-state stability and formulation in drug delivery systems.

Preparation Methods

General Synthetic Strategy

The synthesis of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride generally involves:

  • Construction or availability of the 5-fluoro-1-phenyl-pyrazole core.
  • Introduction of the sulfonyl group at the 4-position of the pyrazole.
  • Conversion of the sulfonyl group into the sulfonyl chloride functionality.

The key challenge lies in the selective functionalization at the 4-position and maintaining the integrity of the fluorine substituent at the 5-position.

Preparation of the 5-Fluoro-1-phenyl-pyrazole Core

While direct literature on 5-fluoro-1-phenyl-pyrazole-4-sulfonyl chloride synthesis is limited, related pyrazole derivatives are typically synthesized via:

Introduction of the Sulfonyl Group and Sulfonyl Chloride Formation

The sulfonyl chloride group at the 4-position is introduced typically by:

  • Sulfonation followed by chlorination : Starting from the pyrazole, sulfonylation can be achieved by reaction with sulfonyl chlorides or sulfonic acid derivatives, often in the presence of base, followed by chlorination to convert sulfonic acid or sulfonate esters into sulfonyl chlorides.

  • Use of chlorinating agents : Chlorinating reagents such as thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride are commonly employed to convert sulfonic acid derivatives or sulfonates into sulfonyl chlorides.

  • Reaction conditions : The process is typically conducted in inert solvents like dichloromethane or chloroform, with bases such as triethylamine to scavenge HCl formed during the reaction.

Representative Preparation Method (Based on Related Sulfonyl Pyrazole Synthesis)

A typical synthetic sequence for preparing sulfonyl chlorides on pyrazole derivatives, adaptable to this compound, is as follows:

Step Description Reagents/Conditions Yield/Notes
1 Synthesis of 5-fluoro-1-phenyl-pyrazole Condensation of phenylhydrazine with fluorinated diketone or chalcone High regioselectivity; yields vary (60–90%)
2 Introduction of sulfonyl group at 4-position Reaction with sulfonyl chloride (e.g., 2-fluorobenzenesulfonyl chloride) in presence of base (e.g., trimethylamine) in dichloromethane Room temperature, 12 h; yields ~38–82% depending on substrates
3 Conversion to sulfonyl chloride Chlorination of sulfonic acid intermediates with SOCl2 or PCl5 in inert solvent Typically high yield; careful control of temperature required

Specific Insights from Patents and Research

  • A patent (US20110288305A1) describes preparation of fluoro-substituted pyrazole carbonyl halides via chlorination of carboxylic acid precursors, highlighting the importance of readily accessible carboxylic acids and chlorinating agents for halide introduction.

  • Another patent (CN105646356A) outlines multi-step sulfonylation and chlorination sequences for pyrazole sulfonyl derivatives, emphasizing the use of triethylamine and chlorinating agents in controlled temperature conditions for optimal yields.

  • Research articles demonstrate that sulfonyl chlorides can be prepared by reacting pyrazole derivatives with sulfonyl chlorides in the presence of bases, followed by purification via chromatography.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions / Reagents Comments
Starting material 5-fluoro-1-phenyl-pyrazole or precursors Prepared via condensation or cycloaddition
Sulfonylation reagent Aryl sulfonyl chloride (e.g., 2-fluorobenzenesulfonyl chloride) Used in slight excess; room temperature
Base Triethylamine or trimethylamine Scavenges HCl; typically 3-4 equivalents
Solvent Dichloromethane, chloroform Inert, aprotic solvents preferred
Reaction temperature Room temperature to 40°C Controlled to avoid decomposition
Reaction time 10–12 hours Monitored by TLC or HPLC
Chlorination agent Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5) Converts sulfonic acid to sulfonyl chloride
Purification Chromatography (silica gel) Eluent: CHCl3/MeOH or EtOAc/hexanes
Yield 38% to 82% Depends on substrate and conditions

Research Findings and Notes

  • The fluorine atom at the 5-position can influence the reactivity and stability of intermediates; mild reaction conditions help preserve this substituent.

  • The sulfonyl chloride group is reactive and sensitive to moisture; reactions are typically carried out under anhydrous conditions with inert atmosphere when possible.

  • The choice of chlorinating agent affects the halide introduced; for sulfonyl chlorides, SOCl2 is preferred due to milder conditions and cleaner conversion.

  • Yields vary significantly based on substrate purity, reaction time, and temperature control, with reported yields ranging from moderate (38%) to high (82%).

  • Chromatographic purification is essential to isolate the pure sulfonyl chloride due to side reactions and hydrolysis products.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride to improve yield and purity?

  • Methodology : Use thionyl chloride (SOCl₂) for sulfonic acid conversion, as demonstrated in pyrazolecarboxylic acid derivatives . Monitor reaction completion via TLC or HPLC. Purify via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted intermediates. Optimize molar ratios (e.g., 1:3 for acid-to-SOCl₂) and reflux time (typically 2–4 hours) to avoid side reactions like over-chlorination .

Q. How can the structure of this compound be confirmed after synthesis?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Identify fluorine coupling patterns (e.g., ⁴J-F splitting in the pyrazole ring) and sulfonyl chloride signals (~δ 160–170 ppm in ¹³C) .
  • X-ray crystallography : Resolve the planar geometry of the pyrazole ring and confirm sulfonyl chloride orientation, as seen in structurally similar pyrazole-thiazole hybrids .
  • FT-IR : Validate the S=O stretch (~1360–1180 cm⁻¹) and C-F stretch (~1100 cm⁻¹) .

Q. What solvent systems are optimal for reactions involving this sulfonyl chloride?

  • Methodology : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis. For nucleophilic substitutions (e.g., with amines), maintain low temperatures (0–5°C) to control exothermicity. Add bases like triethylamine to scavenge HCl and drive reactions to completion .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl chloride group influence the reactivity of the pyrazole ring in cross-coupling reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution. Experimental validation: Compare Suzuki-Miyaura coupling efficiency of this compound with non-sulfonylated analogs. The sulfonyl group reduces electron density at the C-3/C-5 positions, potentially hindering oxidative addition in Pd-catalyzed reactions .

Q. What strategies mitigate hydrolytic instability during storage or handling?

  • Methodology : Store under inert gas (argon) at –20°C in flame-sealed ampules. Conduct stability studies using accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolysis via ¹⁹F NMR for free fluoride ion formation. Add stabilizers like molecular sieves (3Å) to adsorb moisture .

Q. How can computational modeling predict the compound’s suitability as a sulfonating agent in peptide chemistry?

  • Methodology : Use molecular docking (AutoDock Vina) to assess binding affinity with model peptides. Experimentally validate by reacting with cysteine residues and analyzing sulfonation efficiency via LC-MS. Compare with benchmark reagents (e.g., dansyl chloride) .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar pyrazole-sulfonyl chlorides: How to address this?

  • Resolution : Verify purity via elemental analysis and DSC. Polymorphism or residual solvent (e.g., DCM) can alter melting points. For example, 5-chloro-1-phenylpyrazole-4-sulfonyl chloride shows a 10°C variation due to solvent inclusion . Standardize recrystallization protocols.

Q. Conflicting biological activity data in fluorinated pyrazole derivatives: What factors cause variability?

  • Resolution : Control substituent positional effects (meta vs. para fluorine) and assess metabolic stability. For instance, 4-fluorophenyl groups in pyrazoles enhance cytochrome P450 resistance compared to 2-fluoro analogs . Use standardized assays (e.g., microdilution for antimicrobial testing) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride
Reactant of Route 2
5-fluoro-1-phenyl-1H-pyrazole-4-sulfonyl chloride

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